2-Nitrophenyl b-D-xylopyranoside 2-Nitrophenyl b-D-xylopyranoside
Brand Name: Vulcanchem
CAS No.: 10238-27-4
VCID: VC20757369
InChI: InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1
SMILES: C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol

2-Nitrophenyl b-D-xylopyranoside

CAS No.: 10238-27-4

Cat. No.: VC20757369

Molecular Formula: C11H13NO7

Molecular Weight: 271.22 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrophenyl b-D-xylopyranoside - 10238-27-4

CAS No. 10238-27-4
Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
IUPAC Name (2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol
Standard InChI InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1
Standard InChI Key YPQCLGUTGDQYNI-DQDDRIPDSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
SMILES C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Canonical SMILES C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O

2-Nitrophenyl β-D-xylopyranoside is a synthetic glycoside derivative widely used in biochemical and enzymatic research. Its molecular formula is C₁₁H₁₃NO₇, with a molecular weight of 271.23 g/mol . The compound features a β-D-xylopyranose ring linked to a 2-nitrophenyl group via a glycosidic bond, giving it chromogenic properties that make it valuable for detecting enzyme activity .

Applications in Biochemical Research

Enzyme Activity Assays

The compound serves as a chromogenic substrate for β-xylosidase (EC 3.2.1.37). Hydrolysis of the glycosidic bond releases 2-nitrophenol, which is detectable spectrophotometrically at 410–420 nm under alkaline conditions . This enables real-time monitoring of enzyme kinetics.

Acetylxylan Esterase Studies

Monoacetylated derivatives (e.g., 2-O-acetyl, 3-O-acetyl) resist β-xylosidase activity until deacetylated by esterases. This property facilitates enzyme-coupled assays for acetylxylan esterases (EC 3.1.1.72), where deacetylation restores β-xylosidase susceptibility .

Proteoglycan Synthesis Inhibition

In human thyroglobulin studies, p-nitrophenyl-β-D-xylopyranoside analogs inhibit chondroitin sulfate incorporation into proteoglycans, aiding research on glycoprotein biosynthesis .

Drug Development Screening

The compound is used to screen inhibitors of glycosidase enzymes, which are therapeutic targets for diseases like diabetes and cancer .

Key Research Findings

Enzyme-Coupled Assay Optimization

  • Substrate Specificity: Monoacetylated derivatives (2-O-, 3-O-, and 4-O-acetyl) are resistant to β-xylosidase, requiring esterase-mediated deacetylation for activity .

  • Assay Conditions: Reactions are typically run at 25–37°C in pH 4.5–5.5 buffers (e.g., sodium acetate) to match enzyme specificity. Termination with sodium carbonate (pH 10–11) enhances 2-nitrophenol detection .

Inhibitory Effects in Glycobiology

  • Chondroitin Sulfate Inhibition: At 1 mM concentration, p-nitrophenyl-β-D-xylopyranoside reduces [³⁵S]sulfate incorporation into human thyroglobulin by 38–42%, confirming its role in blocking proteoglycan assembly .

Comparative Analysis of Derivatives

DerivativeEnzyme TargetApplicationReference
2-Nitrophenyl-β-D-xylosideβ-XylosidaseKinetic studies, enzyme assays
4-Nitrophenyl-β-D-xylosideAcetylxylan esteraseCoupled assays for esterase activity
p-Nitrophenyl-β-D-xylosideProteoglycan synthesisInhibition studies

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